N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Description

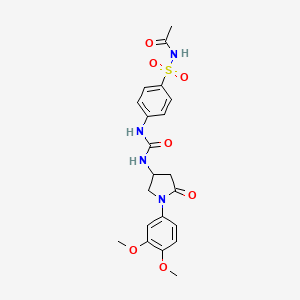

N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide (CAS: 877641-66-2) is a synthetic small molecule with the molecular formula C21H24N4O5 and a molecular weight of 412.4 g/mol . Its structure features:

- A 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethoxyphenyl group.

- A urea linkage connecting the pyrrolidinone ring to a phenylsulfonylacetamide moiety.

However, specific biological data (e.g., potency, selectivity) are unavailable in the provided evidence.

Properties

IUPAC Name |

N-[4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O7S/c1-13(26)24-33(29,30)17-7-4-14(5-8-17)22-21(28)23-15-10-20(27)25(12-15)16-6-9-18(31-2)19(11-16)32-3/h4-9,11,15H,10,12H2,1-3H3,(H,24,26)(H2,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFWZYFLDOYWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide typically involves multiple reaction steps:

Formation of the Pyrrolidinone Ring: : The synthesis starts with the formation of the pyrrolidinone ring, often through a cyclization reaction involving amines and γ-lactones under acidic or basic conditions.

Attachment of the Dimethoxyphenyl Group: : The next step involves the coupling of the 3,4-dimethoxyphenyl moiety via a Friedel-Crafts acylation or alkylation reaction, often catalyzed by Lewis acids.

Ureido Substitution: : The ureido functional group is introduced through a nucleophilic substitution reaction, where an isocyanate reacts with an amine derivative.

Phenylsulfonyl Acetamide Formation: : Finally, the compound is completed by attaching the phenylsulfonyl and acetamide groups, typically through amide coupling reactions using agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow chemistry techniques to enhance yield and efficiency. Process intensification methods, such as microwave-assisted synthesis and high-pressure reactions, can also be applied to improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, yielding corresponding aldehydes or ketones.

Reduction: : Reduction reactions can target the pyrrolidinone ring or the sulfonyl group, often using hydrogenation or hydride transfer reagents.

Substitution: : Substitution reactions, especially nucleophilic aromatic substitution, can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

Nucleophiles: : Halides, amines, thiols.

Major Products Formed

Oxidation Products: : Aldehydes, ketones, carboxylic acids.

Reduction Products: : Alcohols, amines.

Substitution Products: : Various aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide finds applications across multiple scientific disciplines:

Chemistry: : Utilized as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: : Investigated for therapeutic properties such as anti-inflammatory, analgesic, and anticancer activities.

Industry: : Employed in material science for the development of advanced polymers and functional materials.

Mechanism of Action

The exact mechanism of action of N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide can vary based on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This binding can result in the inhibition or activation of specific biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

- Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating properties, which may enhance interactions with polar targets compared to p-tolyl or fluorophenyl analogs .

- Metabolic Stability : Fluorinated analogs (e.g., Example 83) may exhibit longer half-lives due to resistance to oxidative metabolism .

- Data Gaps : The absence of melting points, solubility, or bioactivity data in the evidence limits direct pharmacological comparisons.

Biological Activity

The compound N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure allows for various biological activities, making it a candidate for further research. This article delves into the biological activity of this compound, synthesizing information from diverse sources, including synthesis methods, pharmacological studies, and potential therapeutic applications.

Molecular Characteristics

The compound's molecular formula is with a molecular weight of 368.43 g/mol. The structural representation includes a pyrrolidine ring and functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.43 g/mol |

| LogP | 2.3307 |

| Polar Surface Area | 55.982 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Synthesis Methods

The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrrolidine ring followed by the introduction of the sulfonyl and acetamide groups. Reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

The biological activity of this compound may involve interactions with various biological macromolecules, including enzymes and receptors. The presence of the nitro group can facilitate redox reactions, while the pyrrolidine ring may interact with specific targets in biological pathways, potentially modulating physiological responses .

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives of this compound exhibit anticonvulsant activity in animal models. For instance, similar compounds have shown effectiveness in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole tests, indicating their potential as therapeutic agents for epilepsy .

Case Study: Anticonvulsant Activity

A study involving structurally related compounds revealed that modifications to the pyrrolidine core significantly affected anticonvulsant efficacy. Compounds containing fluorinated groups exhibited enhanced metabolic stability and lipophilicity, leading to better central nervous system (CNS) penetration and prolonged action .

Comparative Analysis with Similar Compounds

In comparison to other compounds with similar structures, this compound stands out due to its unique combination of functional groups which may enhance its interaction with biological targets.

| Compound Name | Anticonvulsant Activity |

|---|---|

| N-(3,4-dimethoxyphenyl)-2-nitrobenzamide | Moderate |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Effective in MES test |

| This compound | Potential candidate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.